4-(azidomethyl)-3-phenyl-1H-pyrazole
Description
Properties
IUPAC Name |
4-(azidomethyl)-5-phenyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-15-13-7-9-6-12-14-10(9)8-4-2-1-3-5-8/h1-6H,7H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWMOYTWLXLNEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Phenyl-1H-pyrazole Core
Several methods exist for constructing the pyrazole ring with a phenyl substituent at position 3:
Condensation of Phenylhydrazine with α,β-Unsaturated Carbonyl Compounds:
Phenylhydrazine reacts with α,β-unsaturated ketones or aldehydes under acidic or neutral conditions to form the pyrazole ring. For example, reaction of phenylhydrazine with acetophenone derivatives followed by cyclization yields 3-phenylpyrazole derivatives.One-Pot Modular Synthesis Using Hydrazones and Acetophenones:
Hydrazones derived from aromatic aldehydes react with substituted acetophenones in refluxing ethanol, often catalyzed by acids such as HCl or H2SO4, to afford 3,5-diarylpyrazoles in good yields (up to 83%).Vilsmeier-Haack Reaction for Functionalized Pyrazoles:
Phenylhydrazone intermediates can be treated with Vilsmeier reagents (DMF and POCl3) to introduce formyl groups at the 4-position of the pyrazole ring, providing 1,3-diphenyl-1H-pyrazole-4-carbaldehydes as precursors for further functionalization.
Introduction of the Azidomethyl Group
The critical step for obtaining this compound involves azidation at the 4-position:
Azidation of 4-(Halomethyl)-3-phenyl-1H-pyrazole Precursors:
The 4-position is first functionalized with a halomethyl group (commonly bromomethyl or chloromethyl) through halogenation of the 4-pyrazolecarbaldehyde or related intermediates. Subsequently, nucleophilic substitution with sodium azide (NaN3) in polar aprotic solvents such as DMSO or DMF at room temperature or mild heating yields the azidomethyl derivative.Direct Azidation Using Sodium Azide:
In some protocols, the pyrazole intermediate bearing a suitable leaving group at the 4-position is treated directly with NaN3. For example, dissolving the pyrazole substrate in DMSO and adding NaN3, followed by stirring at room temperature for 12 hours, leads to the formation of the azidomethyl product with purification by column chromatography (petroleum ether: ethyl acetate = 50:1).
Representative Reaction Conditions and Yields
Purification and Characterization
Purification:
After completion, reactions are typically quenched and the mixture is extracted with organic solvents such as dichloromethane or ethyl acetate. The crude product is purified by flash column chromatography using petroleum ether and ethyl acetate mixtures with ratios ranging from 80:1 to 50:1, depending on the polarity of the product.Characterization:
The final this compound compounds are characterized by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), mass spectrometry (MS), and melting point determination to confirm structure and purity.
Summary of Key Research Findings
The azidation step is most efficiently performed via nucleophilic substitution of halomethyl pyrazole intermediates with sodium azide in polar aprotic solvents under mild conditions, yielding the azidomethyl derivatives in moderate to good yields (60-75%).
The pyrazole ring synthesis benefits from acid catalysis and one-pot modular approaches, enabling efficient access to functionalized pyrazoles with diverse substituents.
The use of Vilsmeier-Haack reagent allows selective formylation at the 4-position, facilitating subsequent functional group transformations such as halomethylation and azidation.
Chemical Reactions Analysis
Types of Reactions
4-(azidomethyl)-3-phenyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the cycloaddition reactions with alkynes.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Various substituted pyrazoles depending on the nucleophile used.
Cycloaddition Reactions: 1,2,3-triazoles.
Reduction Reactions: Aminomethyl derivatives of 3-phenyl-1H-pyrazole.
Scientific Research Applications
Medicinal Chemistry Applications
4-(Azidomethyl)-3-phenyl-1H-pyrazole exhibits a range of biological activities, making it a valuable scaffold in drug development. Pyrazole derivatives are recognized for their pharmacological properties, including:
- Anti-inflammatory Activity : Certain substituted pyrazoles have shown potent anti-inflammatory effects, often surpassing traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium . For example, compounds derived from pyrazole scaffolds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain pathways.
- Anticancer Properties : Pyrazole derivatives have been investigated for their potential in cancer therapy. Studies have demonstrated that specific compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . For instance, this compound derivatives have been tested against breast and prostate cancer cells, showing promising results.
- Antimicrobial Activity : The compound has also demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Research utilizing agar diffusion methods revealed significant antibacterial properties .
Agrochemical Applications
The utility of this compound extends into agrochemicals, where pyrazole derivatives are employed as herbicides and insecticides. The unique chemical structure allows for the development of compounds that can effectively target pests while minimizing environmental impact.
- Herbicidal Activity : Studies have indicated that certain pyrazole derivatives can inhibit weed growth by disrupting metabolic pathways in plants . This makes them suitable candidates for formulation into herbicides.
- Insecticidal Properties : Pyrazoles have been shown to exhibit insecticidal activity against common agricultural pests. Their mechanism often involves interference with the nervous system of insects, leading to paralysis and death .
Synthesis and Functionalization
The synthesis of this compound can be achieved through various methods, including one-pot reactions that enhance efficiency and yield. Recent advancements in synthetic techniques have allowed for the rapid development of diverse pyrazole derivatives:
| Synthesis Method | Description | Yield |
|---|---|---|
| One-Pot Reaction | Involves the reaction of aryl aldehydes with hydrazones under mild conditions | High |
| Microwave-Assisted Synthesis | Accelerates reactions leading to improved yields and shorter reaction times | Excellent |
| Catalytic Methods | Utilizes catalysts such as nano-ZnO for enhanced reactivity | Good |
These methods not only improve the efficiency of synthesis but also allow for the introduction of various functional groups that can enhance biological activity.
Case Studies
Several case studies highlight the applications of this compound:
- Case Study 1 : A study demonstrated that a derivative of this compound exhibited significant anti-cancer activity in vitro against multiple cancer cell lines, suggesting its potential as a lead compound for further drug development .
- Case Study 2 : Research on the herbicidal properties of pyrazole derivatives showed effective inhibition of weed growth in controlled field trials, indicating their practical application in agriculture .
Mechanism of Action
The mechanism of action of 4-(azidomethyl)-3-phenyl-1H-pyrazole primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form triazoles, which are important in various chemical and biological processes. Additionally, the azide group can be reduced to an amine, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Key Research Findings
- Synthetic Efficiency : Azidomethyl pyrazoles are synthesized in moderate yields (38–61%) via column chromatography, similar to sulfur-containing analogs .
- Click Chemistry : The azidomethyl group reacts efficiently with alkynes (e.g., phenylacetylene) under Cu(I) catalysis, achieving >90% yield in triazole formation .
- Structural Insights : X-ray crystallography (using SHELX software) reveals planar pyrazole rings and intermolecular π-π stacking in phenyl-substituted derivatives, influencing packing and stability .
Biological Activity
4-(Azidomethyl)-3-phenyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives, including this compound, have been extensively studied for their potential therapeutic applications, particularly in oncology and anti-inflammatory contexts. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The azidomethyl group is introduced through nucleophilic substitution reactions involving azide reagents. This modification is crucial for enhancing the biological activity of the pyrazole scaffold.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, it has been shown to induce apoptosis in K562 leukemic cells by activating the caspase cascade and promoting PARP cleavage. The compound's mechanism involves disrupting microtubule dynamics and inducing autophagy, as evidenced by the fragmentation of LC3 protein .
| Compound | Cell Line | Concentration | Effect |
|---|---|---|---|
| This compound | K562 | 10 µM | Induces apoptosis via caspase activation |
| This compound | MCF-7 | 5 µM | Inhibits cell proliferation significantly |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibits notable anti-inflammatory effects. Studies have demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for treating inflammatory diseases. The IC50 values for these activities are comparable to standard anti-inflammatory drugs like diclofenac .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways through caspase activation and PARP cleavage.
- Cytokine Modulation : It reduces the expression of inflammatory cytokines, thereby mitigating inflammation.
- Microtubule Disruption : Similar to other pyrazole derivatives, it may interfere with microtubule dynamics, which is critical for cell division.
Case Studies
Several studies have investigated the efficacy of this compound in clinical and preclinical settings:
- Leukemia Treatment : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in K562 cells over 48 hours, indicating its potential as a therapeutic agent against leukemia .
- Inflammatory Models : In animal models of inflammation, compounds similar to this compound showed promising results in reducing edema and pain responses .
Q & A
What are the common synthetic routes for preparing 4-(azidomethyl)-3-phenyl-1H-pyrazole, and what are the critical parameters to control during its synthesis?
Methodological Answer:
The synthesis typically involves introducing the azidomethyl group into a pre-formed pyrazole scaffold. A key route involves nucleophilic substitution of a halogenated precursor (e.g., bromomethyl or chloromethyl) with sodium azide (NaN₃). Critical parameters include:
- Reaction Solvent: Polar aprotic solvents like DMF or DMSO enhance reactivity.
- Temperature: Moderate heating (40–60°C) to accelerate substitution while avoiding azide decomposition.
- Moisture Control: Azides are moisture-sensitive; anhydrous conditions minimize side reactions.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product .
How can researchers determine the crystal structure of this compound, and what software tools are recommended for refinement?
Methodological Answer:
X-ray crystallography is the gold standard. Key steps include:
Crystal Growth: Slow evaporation of a saturated solution in solvents like dichloromethane/hexane.
Data Collection: Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion.
Refinement: Employ SHELXL (for small-molecule refinement) or SHELXS (for structure solution). Address challenges like twinning or disorder using iterative refinement cycles .
What methodologies are employed to utilize this compound in click chemistry applications, and how can reaction efficiency be optimized?
Methodological Answer:
The azidomethyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole hybrids. Optimize conditions as follows:
| Parameter | Optimal Conditions |
|---|---|
| Catalyst | CuSO₄ (5 mol%) + sodium ascorbate (10 mol%) |
| Solvent | THF/H₂O (1:1 v/v) |
| Temperature | 50°C |
| Reaction Time | 16 hours |
| Yield | 60–90% (monitored by TLC/HPLC) |
Note: Excess alkyne (1.2–1.5 equiv.) ensures complete azide conversion. Avoid oxygen to prevent Cu(I) oxidation .
How does the azidomethyl group in this compound participate in tandem reactions, and what are the mechanistic considerations for product formation?
Methodological Answer:
The azide can undergo sequential reactions. For example:
CuAAC: Forms a 1,2,3-triazole intermediate.
Tandem Cyclization: Reacts with cyanoacetamides under basic conditions (t-BuOK/THF) to form pyrazolo-triazolo-diazepines.
Mechanism:
- Step 1: Triazole formation via CuAAC.
- Step 2: Base-induced nucleophilic attack by cyanoacetamide, followed by intramolecular cyclization.
Key Factor: Strict stoichiometry and base strength (t-BuOK > K₂CO₃) to prevent azide degradation .
What strategies are effective in resolving contradictions between experimental spectroscopic data and computational predictions for derivatives of this compound?
Methodological Answer:
Address discrepancies using:
- Multi-Technique Validation: Combine NMR, HRMS, and X-ray crystallography. For example, X-ray can resolve ambiguities in regiochemistry predicted by DFT.
- Computational Refinement: Adjust DFT parameters (e.g., solvent model, basis set) to better match experimental NMR shifts.
- Control Experiments: Re-synthesize derivatives under varied conditions to isolate pure regioisomers .
In the context of functionalizing this compound for biological studies, what conjugation techniques preserve the integrity of the azide group while enhancing bioactivity?
Methodological Answer:
- Click Chemistry: Attach bioactive alkynes (e.g., sugars, peptides) via CuAAC under mild conditions (room temperature, aqueous buffer).
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Use dibenzocyclooctyne (DBCO) derivatives for copper-free conjugation, ideal for in vivo applications.
- Protection/Deprotection: Temporarily protect the azide with a photolabile group (e.g., o-nitrobenzyl) during harsh reactions, then UV-cleave post-synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
